N2-Ethyl-N2-isobutylthiazole-2,4-diamine

Catalog No.
S15661918
CAS No.
1365939-37-2
M.F
C9H17N3S
M. Wt
199.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-Ethyl-N2-isobutylthiazole-2,4-diamine

CAS Number

1365939-37-2

Product Name

N2-Ethyl-N2-isobutylthiazole-2,4-diamine

IUPAC Name

2-N-ethyl-2-N-(2-methylpropyl)-1,3-thiazole-2,4-diamine

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

InChI

InChI=1S/C9H17N3S/c1-4-12(5-7(2)3)9-11-8(10)6-13-9/h6-7H,4-5,10H2,1-3H3

InChI Key

GWNHZXALJQDQDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C)C1=NC(=CS1)N

N2-Ethyl-N2-isobutylthiazole-2,4-diamine is a nitrogen-containing heterocyclic compound characterized by its thiazole ring structure, which features two nitrogen atoms at the 2 and 4 positions of the ring. Its molecular formula is C12H21N3SC_{12}H_{21}N_{3}S, with a molecular weight of approximately 239.38 g/mol. The compound exhibits a unique combination of properties due to the presence of both ethyl and isobutyl groups attached to the nitrogen atoms, which can influence its reactivity and biological activity.

, particularly involving nucleophilic substitution due to the electron-rich nature of the nitrogen atoms. Common reactions include:

  • Alkylation: The compound can undergo alkylation with haloalkanes, forming quaternary ammonium salts.
  • Halogenation: The thiazole structure can be halogenated at the 5-position through an addition-elimination mechanism, leading to halogenated derivatives .
  • Acylation: The amine groups can react with acylating agents to form amides, which may alter the compound's solubility and reactivity.

N2-Ethyl-N2-isobutylthiazole-2,4-diamine has shown potential biological activities, particularly in antimicrobial and antifungal applications. Compounds with similar thiazole structures are often investigated for their ability to inhibit microbial growth. The presence of the thiazole ring is associated with various pharmacological properties, including:

  • Antimicrobial Activity: Some studies suggest that thiazole derivatives exhibit significant antimicrobial properties against bacteria and fungi.
  • Anticancer Potential: Thiazoles have been explored for their anticancer activities, although specific data on N2-Ethyl-N2-isobutylthiazole-2,4-diamine is limited.

The synthesis of N2-Ethyl-N2-isobutylthiazole-2,4-diamine typically involves several steps:

  • Formation of Thiazole Ring: The initial step often includes the condensation of appropriate thioketones with primary amines or amidines to form thiazoles.
  • Substitution Reactions: Subsequent alkylation reactions introduce ethyl and isobutyl groups at the nitrogen atoms through nucleophilic substitution.
  • Purification: The final product can be purified using techniques such as recrystallization or chromatography to achieve high purity levels .

N2-Ethyl-N2-isobutylthiazole-2,4-diamine has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting microbial infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be utilized in developing fungicides or bactericides for agricultural use.
  • Chemical Intermediates: The compound may act as an intermediate in synthesizing more complex organic molecules in industrial chemistry.

Research on interaction studies involving N2-Ethyl-N2-isobutylthiazole-2,4-diamine is limited but essential for understanding its pharmacodynamics and potential synergistic effects with other compounds.

  • Drug Interactions: Investigating how this compound interacts with various biological targets can reveal its efficacy and safety profile.
  • Synergistic Effects: Studies could explore its combinations with other antimicrobial agents to determine if it enhances their effectiveness.

Several compounds share structural similarities with N2-Ethyl-N2-isobutylthiazole-2,4-diamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(Cyclohexylmethyl)-N-(ethyl)thiazole-2,4-diamineContains a cyclohexyl groupPotentially different pharmacokinetics due to cyclohexane ring
N-(isopropyl)-N-(ethyl)thiazole-2,4-diamineIsopropyl group instead of isobutylMay exhibit different biological activities due to steric effects
5-Bromo-thiazole-2-aminesHalogenated derivativeEnhanced reactivity due to bromination

N2-Ethyl-N2-isobutylthiazole-2,4-diamine is unique due to its specific combination of ethyl and isobutyl groups on the nitrogen atoms, which may influence its solubility and interaction with biological systems compared to other thiazole derivatives.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

199.11431873 g/mol

Monoisotopic Mass

199.11431873 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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